5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(4-fluorobenzyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(4-fluorobenzyl)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound known for its applications in medicinal chemistry. This compound is structurally complex, featuring a piperazine ring, a fluorobenzyl group, and an isoindole-dione core. It is often studied for its potential therapeutic properties, particularly in the context of cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions to form the carbon-carbon bonds . The reaction conditions often include palladium catalysts, boron reagents, and mild temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(4-fluorobenzyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(4-fluorobenzyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(4-fluorobenzyl)-1H-isoindole-1,3(2H)-dione involves the inhibition of PARP. By binding to the catalytic domain of PARP, the compound prevents the enzyme from repairing DNA damage, leading to cell death in cancer cells that rely on PARP for survival . This mechanism makes it a promising candidate for cancer therapy, particularly in tumors with defective DNA repair pathways .
Comparison with Similar Compounds
Similar Compounds
Rucaparib: Another PARP inhibitor with structural similarities, used for similar therapeutic purposes.
Uniqueness
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(4-fluorobenzyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, such as the acetylpiperazine moiety and the fluorobenzyl group. These features may confer distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and safety compared to other PARP inhibitors .
Properties
IUPAC Name |
5-(4-acetylpiperazine-1-carbonyl)-2-[(4-fluorophenyl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4/c1-14(27)24-8-10-25(11-9-24)20(28)16-4-7-18-19(12-16)22(30)26(21(18)29)13-15-2-5-17(23)6-3-15/h2-7,12H,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNNAFZMWMONKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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